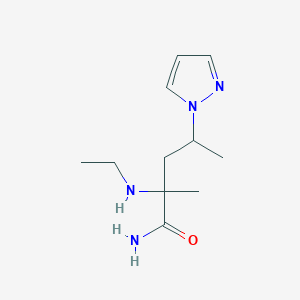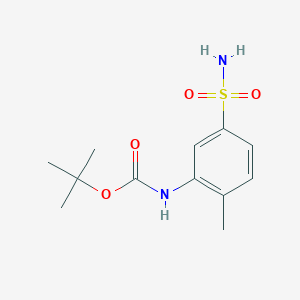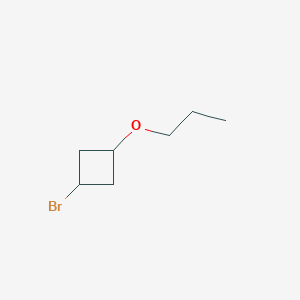
1-bromo-3-propoxycyclobutane,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-propoxycyclobutane is an organic compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not related as mirror images and are not enantiomers. This compound features a cyclobutane ring substituted with a bromine atom and a propoxy group at the 1 and 3 positions, respectively.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane, which is then functionalized to introduce the bromine and propoxy groups.
Bromination: Cyclobutane can be brominated using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 1-bromocyclobutane.
Propoxylation: The 1-bromocyclobutane is then reacted with propanol in the presence of a base such as sodium hydride (NaH) to introduce the propoxy group at the 3 position, resulting in 1-bromo-3-propoxycyclobutane.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Types of Reactions:
Substitution Reactions: 1-Bromo-3-propoxycyclobutane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to remove the bromine atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Formation of 3-propoxycyclobutanol, 3-propoxycyclobutanenitrile, or 3-propoxycyclobutylamine.
Oxidation: Formation of 3-propoxycyclobutanone or 3-propoxycyclobutanoic acid.
Reduction: Formation of 3-propoxycyclobutane.
Aplicaciones Científicas De Investigación
1-Bromo-3-propoxycyclobutane is used in various scientific research applications due to its unique structure and reactivity:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in stereochemical studies.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-bromo-3-propoxycyclobutane involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.
Oxidation: The propoxy group undergoes oxidation, leading to the formation of carbonyl compounds.
Reduction: The bromine atom is removed, resulting in the formation of a hydrocarbon.
Comparación Con Compuestos Similares
1-Bromo-3-propoxycyclobutane can be compared with other similar compounds such as:
1-Bromo-2-propoxycyclobutane: Differing in the position of the propoxy group.
1-Bromo-3-methoxycyclobutane: Differing in the alkoxy group attached to the cyclobutane ring.
1-Chloro-3-propoxycyclobutane: Differing in the halogen atom attached to the cyclobutane ring.
Uniqueness:
Stereochemistry: The presence of multiple stereocenters in 1-bromo-3-propoxycyclobutane results in a mixture of diastereomers, which can have different physical and chemical properties.
Reactivity: The combination of bromine and propoxy groups provides unique reactivity patterns that can be exploited in various chemical transformations.
Propiedades
IUPAC Name |
1-bromo-3-propoxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-2-3-9-7-4-6(8)5-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKJKBCNRWXFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
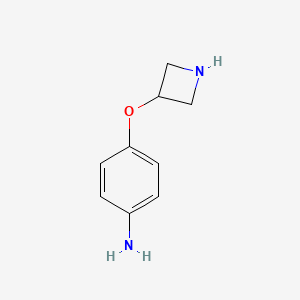


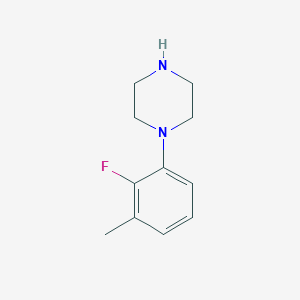
![2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)
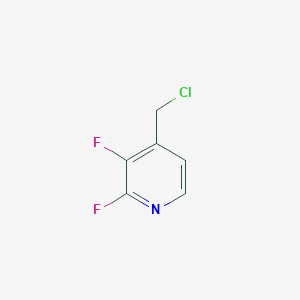

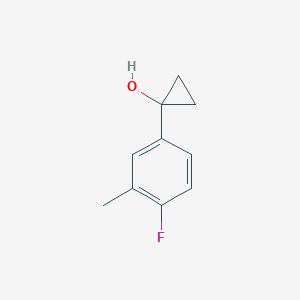
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)

